(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid is a complex organic molecule with multiple chiral centers It is characterized by its intricate structure, which includes several hydroxyl, amino, and hydroxybutanamide groups
Mechanism of Action
Target of Action
Amikacin sulfate, a semi-synthetic aminoglycoside antibiotic derived from kanamycin A , primarily targets the bacterial 30S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell, making them an effective target for antibacterial action.
Mode of Action
Amikacin binds to the bacterial 30S ribosomal subunits, interfering with mRNA binding and tRNA acceptor sites . This interaction disrupts protein synthesis within the bacterial cell, leading to incorrect protein formation and ultimately inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by amikacin is protein synthesis. By binding to the 30S ribosomal subunit, amikacin causes misreading of the genetic code and inhibits translocation . This leads to the production of non-functional or toxic peptides, which results in bacterial cell death .
Pharmacokinetics
Amikacin exhibits linear pharmacokinetics, with a clearance of 9.93 mL/h in infection models after a single dose . The volume of distribution differs between models, resulting in an elimination half-life of 48 min for the bloodstream and 36 min for the lung model . The drug exposure in the epithelial lining fluid (ELF) was 72.7% compared to that in plasma . These properties impact the bioavailability of amikacin, influencing its effectiveness in treating infections.
Result of Action
The result of amikacin’s action is the inhibition of bacterial growth. By disrupting protein synthesis, amikacin causes the production of non-functional or toxic peptides, leading to bacterial cell death . This makes it an effective treatment against more resistant strains of Gram-negative bacteria and some Gram-positive bacteria .
Action Environment
Environmental conditions can affect the efficacy of amikacin. For example, bacterial respiration has been reported to result in changes to aminoglycoside susceptibility and uptake . Nitric oxide (NO) is a well-known example that is important for aminoglycoside function during infection as well as in bacterial isolates found in the soil . Therefore, the environment in which amikacin is used can influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Amikacin sulfate (5:9) plays a crucial role in inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, causing misreading of mRNA and subsequent inhibition of protein synthesis. This interaction disrupts the normal function of bacterial ribosomes, leading to cell death. Amikacin sulfate (5:9) interacts with various enzymes and proteins, including ribosomal RNA and ribosomal proteins, to exert its antibacterial effects .
Cellular Effects
Amikacin sulfate (5:9) affects various types of cells, particularly bacterial cells. It disrupts cell function by inhibiting protein synthesis, which is essential for cell growth and replication. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. In eukaryotic cells, amikacin sulfate (5:9) can cause nephrotoxicity and ototoxicity by affecting kidney and ear cells, respectively .
Molecular Mechanism
The molecular mechanism of amikacin sulfate (5:9) involves binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex formation, misreading of mRNA, and translocation of tRNA. These disruptions lead to the production of faulty proteins and ultimately bacterial cell death. Amikacin sulfate (5:9) also inhibits the activity of bacterial enzymes that modify and inactivate other aminoglycosides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of amikacin sulfate (5:9) change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that amikacin sulfate (5:9) maintains its antibacterial activity over extended periods, although its efficacy may decrease due to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions often require specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino sugar derivatives and glycosylated molecules, such as:
- N-acetylglucosamine
- Glucosamine
- Chondroitin sulfate
Uniqueness
The uniqueness of (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid lies in its complex structure and multiple chiral centers, which confer unique chemical properties and biological activities. This complexity makes it a valuable compound for studying stereochemistry and exploring new therapeutic applications.
Properties
CAS No. |
149022-22-0 |
---|---|
Molecular Formula |
C22H47N5O21S2 |
Molecular Weight |
781.8 g/mol |
IUPAC Name |
4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid |
InChI |
InChI=1S/C22H43N5O13.2H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;2*1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);2*(H2,1,2,3,4) |
InChI Key |
FXKSEJFHKVNEFI-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.